Cas no 1015572-07-2 (ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate)
![ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate structure](https://ja.kuujia.com/scimg/cas/1015572-07-2x500.png)
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 3-hydroxy-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
- ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate
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- インチ: 1S/C13H11N3O3/c1-2-19-13(18)7-3-4-10-8(5-7)11-9(6-14-10)12(17)16-15-11/h3-6H,2H2,1H3,(H2,15,16,17)
- InChIKey: DZTYTECWPAOSNL-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(C(OCC)=O)=CC=2)C2NNC(=O)C=2C=1
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3374-0729-5μmol |
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate |
1015572-07-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3374-0729-1mg |
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate |
1015572-07-2 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3374-0729-4mg |
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate |
1015572-07-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3374-0729-20mg |
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate |
1015572-07-2 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3374-0729-25mg |
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate |
1015572-07-2 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3374-0729-30mg |
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate |
1015572-07-2 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3374-0729-15mg |
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate |
1015572-07-2 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3374-0729-5mg |
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate |
1015572-07-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3374-0729-2mg |
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate |
1015572-07-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3374-0729-2μmol |
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate |
1015572-07-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 |
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylateに関する追加情報
Ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS No. 1015572-07-2): A Comprehensive Overview
Ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS No. 1015572-07-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.
Chemical Structure and Synthesis
The chemical structure of ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate is characterized by a pyrazoloquinoline core with an ethyl ester group attached to the carboxylic acid moiety at the 8-position. The presence of the oxo group at the 3-position adds to the structural complexity and contributes to its unique chemical properties. The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazoloquinoline scaffold followed by functionalization at specific positions.
Recent studies have explored various synthetic routes to improve the yield and purity of ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the ethyl ester group efficiently. This method has shown promising results in terms of scalability and applicability in industrial settings.
Biological Properties and Mechanisms of Action
Ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate has been extensively studied for its biological activities. Research has demonstrated that this compound exhibits potent anti-inflammatory and anti-cancer properties. The anti-inflammatory effects are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In cancer research, ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate has shown promise as a potential therapeutic agent due to its ability to induce apoptosis in cancer cells. Mechanistic studies have revealed that this compound targets multiple signaling pathways involved in cell proliferation and survival. For instance, it has been shown to downregulate the expression of pro-survival proteins such as Bcl-2 and Mcl-1 while upregulating pro-apoptotic proteins like Bax and Bak.
Clinical Applications and Potential Therapeutic Uses
The potential therapeutic applications of ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate are being actively investigated in preclinical and clinical settings. Early-stage clinical trials have focused on evaluating its safety and efficacy in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary results have been encouraging, with the compound demonstrating significant reductions in inflammatory markers without major adverse effects.
In oncology, phase I clinical trials have been initiated to assess the safety and pharmacokinetics of ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate. These trials have shown promising outcomes in terms of tolerability and preliminary evidence of antitumor activity. Further studies are underway to explore its potential as a monotherapy or in combination with other anticancer agents.
Current Research Trends and Future Directions
The ongoing research on ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate is focused on several key areas. One area of interest is the optimization of its chemical structure to enhance its pharmacological properties. This includes improving its solubility, stability, and bioavailability through structural modifications or prodrug strategies.
Another important area is the elucidation of its molecular mechanisms of action using advanced techniques such as high-throughput screening and computational modeling. These approaches aim to identify novel targets and pathways that can be modulated by this compound for therapeutic benefit.
In conclusion, ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS No. 1015572-07-2) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its properties for clinical use.
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